Losartan Carboxaldehyde-d3

Description

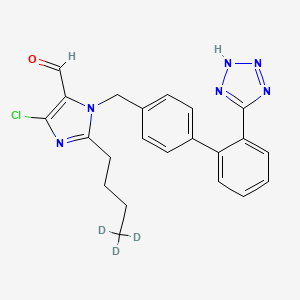

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Losartan Carboxaldehyde D3 and Analogues

Advanced Chemical Synthesis of Losartan (B1675146) Carboxaldehyde Precursors

The synthesis of precursors for Losartan Carboxaldehyde is a multi-step process that relies on the precise construction of the substituted imidazole (B134444) and the biphenyl (B1667301) tetrazole moieties.

Multi-Component Coupling Approaches

The formation of the core biphenyl structure of Losartan precursors is a critical step, frequently achieved through palladium-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura reaction is a prominent method, involving the coupling of an aryl halide with an arylboronic acid. nih.gov In a typical synthesis of a key Losartan intermediate, 2-bromobenzonitrile (B47965) is coupled with 4-methylphenylboronic acid. researchgate.netmdpi.com This approach is favored for its mild reaction conditions and high yields. researchgate.net

Following the formation of the biphenyl scaffold, subsequent steps involve the introduction of the tetrazole ring. This is often accomplished via a [2+3] cycloaddition reaction between the nitrile group on the biphenyl ring and an azide, such as sodium azide, often catalyzed by a zinc salt. researchgate.netmdpi.com This convergent strategy, where different fragments of the molecule are synthesized separately before being joined, is highly efficient for constructing complex molecules like Losartan and its analogues. units.it

Regioselective Alkylation Methodologies

A pivotal step in the synthesis is the alkylation of the imidazole ring with the biphenylmethyl bromide fragment. units.ityork.ac.uk The imidazole core of Losartan has two nitrogen atoms, and the alkylation must occur at the correct position to yield the desired product. researchgate.net Controlling this regioselectivity is crucial.

Strategies to achieve regioselective alkylation often involve manipulating the reaction conditions. For instance, using 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde as the starting imidazole derivative allows for regioselective N-alkylation. york.ac.ukdrugfuture.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). units.itgoogle.com This methodology effectively directs the alkylation to the desired nitrogen, minimizing the formation of the isomeric impurity, known as isolosartan. units.itresearchgate.net An efficient synthesis described a palladium-catalyzed biaryl coupling of a key boronic acid intermediate with a bromide obtained from the regioselective alkylation of the chloroimidazole, a method that overcomes many drawbacks of previous syntheses. units.it

Deuterium (B1214612) Labeling Techniques for Pharmaceutical Intermediates

The introduction of deuterium into pharmaceutical molecules is a key strategy for studying drug metabolism. acs.org For Losartan Carboxaldehyde-d3, the deuterium atoms are located on the terminal methyl group of the butyl chain. pharmaffiliates.comveeprho.com However, methods for selective deuteration at other positions, such as the α-position to the hydroxyl group in Losartan, are of significant interest for probing metabolic oxidation. rsc.org

Iridium-Catalyzed Deuteration for α-Selective Isotopic Enrichment

A highly selective method for introducing deuterium at the α-position of alcohols involves using an iridium(III)-bipyridonate catalyst. nih.govrsc.org This technique employs deuterium oxide (D₂O) as the deuterium source, offering a direct and chemoselective route for the H/D isotope exchange in primary and secondary alcohols. nih.govrsc.orgresearchgate.net

This method has been successfully applied to the α-deuteration of Losartan potassium. rsc.orgnih.gov The reaction proceeds under basic or neutral conditions and is tolerant of various functional groups, including the imidazole and tetrazole moieties present in the Losartan molecule. nih.govrsc.org The deuteration of Losartan potassium using this iridium catalyst can achieve high levels of deuterium incorporation (up to 98% D) at the target α-position by heating in D₂O at 100°C for an extended period. researchgate.net

| Parameter | Condition |

|---|---|

| Catalyst | Iridium(III)-bipyridonate complex (Ir-1) |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Base (optional) | NaOD |

| Temperature | 100 °C |

| Reaction Time | 5-36 hours |

| Deuterium Incorporation | Up to 98% |

Mechanistic Aspects of Deuterium Incorporation

The mechanism of the iridium-catalyzed α-deuteration of alcohols like Losartan is understood to proceed through a well-defined catalytic cycle. nih.govrsc.org

Dehydrogenation: The cycle begins with the iridium catalyst facilitating the dehydrogenation of the alcohol. This step removes two hydrogen atoms from the α-carbon and the hydroxyl group, forming an aldehyde intermediate (in the case of Losartan, this would be Losartan Carboxaldehyde) and an iridium-hydride ([IrIII–H]) species. rsc.orgnih.gov

H/D Exchange: The iridium-hydride species then undergoes a rapid hydrogen/deuterium exchange with the solvent, D₂O. This step regenerates the active catalyst in its deuterated form, an iridium-deuteride ([IrIII–D]) species. rsc.orgnih.gov

Deuteration: Finally, the iridium-deuteride species reduces the aldehyde intermediate. The deuterium atom from the catalyst is transferred to the carbonyl carbon, yielding the α-deuterated alcohol and regenerating the initial iridium catalyst, which can then enter another catalytic cycle. rsc.orgnih.gov

Kinetic and DFT studies support this pathway, indicating that the process involves the generation of a carbonyl intermediate, H/D exchange at the metal center, and subsequent reduction to form the deuterated product. nih.govrsc.orgresearchgate.net

Purification and Spectroscopic Characterization of Deuterated Intermediates

After synthesis, this compound and other deuterated intermediates must be purified and rigorously characterized to confirm their identity, purity, and the extent of deuterium incorporation.

Purification is typically achieved using standard chromatographic techniques, such as silica (B1680970) gel column chromatography. mdpi.com For ionic compounds like Losartan potassium, purification can also involve pH adjustment and extraction. rsc.org Crystallization is another method used to obtain highly pure material.

Spectroscopic analysis is essential for structural elucidation and confirmation of deuteration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound. For this compound, the mass will be higher than its non-deuterated counterpart, corresponding to the incorporation of three deuterium atoms. veeprho.com This provides direct evidence of successful labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location and level of deuterium incorporation.

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the terminal methyl protons of the butyl chain would be absent or significantly diminished.

²H NMR: A ²H NMR spectrum would show a signal at the chemical shift corresponding to the deuterated position, confirming the presence of deuterium.

¹³C NMR: The ¹³C NMR spectrum can also provide evidence of deuteration through the observation of C-D coupling constants.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can detect changes in bond vibrational frequencies. The C-D bond vibrates at a lower frequency than the C-H bond, and this difference can be observed in the IR or Raman spectrum, providing further confirmation of deuteration. nih.gov

X-Ray Powder Diffraction (XRPD): This technique is used to characterize the solid-state properties of the crystalline material, which is important for ensuring consistency between batches. nih.gov

| Technique | Information Obtained |

|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. veeprho.com |

| ¹H NMR | Shows absence of proton signals at the site of deuteration. |

| ²H NMR | Shows presence of deuterium signals at the labeled position. |

| IR/Raman Spectroscopy | Detects C-D bond vibrations. nih.gov |

| X-Ray Powder Diffraction | Characterizes the crystalline form of the solid material. nih.gov |

Applications in Drug Metabolism Research

Elucidation of Losartan (B1675146) Metabolic Pathways via Deuterium (B1214612) Tracers

Deuterium-labeled compounds are invaluable for tracing the metabolic journey of a drug within a biological system. The use of tracers like Losartan-d3 and its subsequent metabolites allows for precise tracking and quantification without altering the fundamental biochemical properties of the molecule.

The metabolism of Losartan to its principal active metabolite is not a single-step reaction. asianpubs.orgnih.gov Research using human liver preparations has confirmed a two-step oxidation process. nih.gov Losartan is first converted to an aldehyde intermediate, known chemically as EXP-3179 or Losartan Carboxaldehyde. drugbank.comvulcanchem.comnih.govahajournals.org This biotransformation involves the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of the Losartan molecule. asianpubs.org Studies utilizing isotopically labeled oxygen (¹⁸O₂) have provided evidence consistent with a mechanism where the aldehyde is a definitive intermediate in the metabolic cascade. nih.gov

Following its formation, the intermediate Losartan Carboxaldehyde (EXP-3179) undergoes further oxidation. asianpubs.org This second step converts the aldehyde group into a carboxylic acid, yielding the major active metabolite, EXP-3174, also known as Losartan Carboxylic Acid. asianpubs.orgnih.govdrugbank.comnih.govahajournals.org This metabolite, E-3174, is significantly more potent—by a factor of 10 to 40—than the parent Losartan compound and is largely responsible for the drug's therapeutic effect. asianpubs.org The entire pathway from Losartan to its active carboxylic acid form via the aldehyde intermediate is a crucial aspect of its pharmacokinetic profile. asianpubs.org

Formation of Losartan Carboxaldehyde as an Intermediate Metabolite

Investigation of Cytochrome P450 Enzyme Roles in Metabolism

The biotransformation of Losartan is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). asianpubs.org Identifying the specific isoforms involved is fundamental to understanding potential drug-drug interactions and variability in patient response.

In vitro studies using human liver microsomes and recombinant human CYP isoforms have demonstrated that the conversion of Losartan to its metabolites is primarily mediated by two key enzymes: CYP2C9 and CYP3A4. nih.govdrugbank.comnih.govontosight.ainih.gov Both enzymes are capable of catalyzing the two-step oxidation of Losartan to Losartan Carboxylic Acid (E-3174), which includes the initial formation of the carboxaldehyde intermediate. nih.gov While both are involved, evidence suggests that at physiological concentrations, CYP2C9 is the dominant isoenzyme in this metabolic pathway, whereas CYP3A4's role may be more relevant at higher concentrations of the drug. The significant role of CYP2C9 is further emphasized by in vivo studies.

The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium can significantly alter the rate of drug metabolism. juniperpublishers.comnih.gov This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.orgpressbooks.pub Breaking this stronger bond requires more energy, which can slow down enzyme-catalyzed reactions where this bond cleavage is the rate-limiting step. portico.orgunam.mx

In the case of Losartan, deuteration of the hydroxymethyl group (the site of initial oxidation) has been shown to enhance its metabolic stability. rsc.org A study using an iridium catalyst for α-selective deuteration of alcohols produced deuterated Losartan potassium. rsc.org When subjected to metabolism by CYP2C9, this deuterated version was metabolized into the aldehyde (E3179) and subsequently the carboxylic acid (E3174) at a much lower rate than its non-deuterated counterpart. rsc.orgresearchgate.net This demonstrates that deuterated Losartan is significantly more stable against metabolic breakdown by CYP2C9, a direct consequence of the kinetic isotope effect. rsc.org

| Compound | Metabolite Formed | Relative Rate of Formation | Reference |

|---|---|---|---|

| Losartan (Protiated) | E3179 (Aldehyde) & E3174 (Carboxylic Acid) | Standard Rate | rsc.orgresearchgate.net |

| Deuterated Losartan | E3179(-d1) & E3174 | Significantly Lower Rate | rsc.orgresearchgate.net |

CYP2C9 and CYP3A4 Involvement in Carboxaldehyde Formation

In Vitro and In Silico Metabolic Fate Predictions

Predicting a drug's metabolic fate early in the development process is crucial. This is often achieved through a combination of laboratory experiments (in vitro) and computer-based modeling (in silico).

In vitro studies using human liver microsomes have been instrumental in confirming that the oxidation of both Losartan and its aldehyde intermediate (E3179) is catalyzed by the microsomal fraction and requires NADPH and oxygen, which is characteristic of cytochrome P450 activity. nih.gov Such experiments, often using isoform-selective inhibitors, helped pinpoint the roles of CYP2C9 and CYP3A4. nih.gov

Advanced Analytical Methodologies Utilizing Losartan Carboxaldehyde D3

Quantitative Analysis in Biological Matrices via Mass Spectrometry

Mass spectrometry (MS) has become the gold standard for the sensitive and selective quantification of drugs and metabolites in complex biological samples such as plasma and urine. The use of a stable isotope-labeled internal standard like Losartan (B1675146) Carboxaldehyde-d3 is central to achieving high-quality data.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. In the analysis of losartan, LC-MS/MS methods are frequently employed for its quantification in human plasma. nih.govaragen.com

In a typical LC-MS/MS assay, Losartan Carboxaldehyde-d3 is added to the biological sample as an internal standard (IS). The use of a stable isotope-labeled IS is considered the gold standard in bioanalytical method development as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing superior correction for analytical variability.

The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For losartan, a common transition monitored is from a precursor ion of m/z 423.1 to a product ion of m/z 207.2. nih.govaragen.com For this compound, the precursor ion would have an m/z of approximately 426.1 due to the three deuterium (B1214612) atoms, while likely producing a similar product ion. This mass difference allows the instrument to distinguish between the analyte and the internal standard, ensuring specificity. The method's sensitivity allows for detection at nanogram levels, making it suitable for pharmacokinetic studies. aragen.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of precision and accuracy in quantitative analysis. The technique relies on adding a known amount of an isotopically enriched compound (e.g., this compound) to a sample containing the unlabeled analyte of interest (e.g., losartan carboxaldehyde).

The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will behave in the same manner during sample extraction, chromatography, and ionization. nih.govresearchgate.net Any sample loss or variation during the analytical process will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard, a highly accurate and precise concentration of the analyte can be determined, irrespective of extraction recovery or matrix effects.

The incorporation of three deuterium atoms in this compound provides a distinct mass shift that is easily resolved by a mass spectrometer from the unlabeled analyte. This ensures that the measurement is free from isobaric interferences, making IDMS the preferred method for reference measurements and for validating routine analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Chromatographic Separation Techniques

Effective chromatographic separation is crucial for isolating the analyte of interest from endogenous components in the biological matrix and from other related substances before detection by mass spectrometry.

The development of a robust High-Performance Liquid Chromatography (HPLC) method is a prerequisite for reliable LC-MS/MS analysis. For losartan and its related compounds, reversed-phase HPLC is the most common approach.

Method development involves optimizing several key parameters:

Stationary Phase (Column): C18 columns are widely used for the separation of losartan and its metabolites, offering good retention and resolution. researchgate.netresearchgate.net Cyano columns have also been reported for this purpose. bioline.org.br

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid/ammonium acetate (B1210297) solution). researchgate.netakjournals.com The pH of the aqueous phase is optimized to ensure proper ionization and peak shape; for losartan, an acidic pH is often used. bioline.org.br

Elution Mode: Both isocratic (constant mobile phase composition) and gradient (varied mobile phase composition) elution can be used. Gradient elution is often employed to achieve better separation of multiple components and to reduce run times. aragen.comsemanticscholar.org

Flow Rate and Injection Volume: These are adjusted to achieve optimal peak shape and sensitivity. Typical flow rates are in the range of 0.5 to 1.2 mL/min. researchgate.netsemanticscholar.org

The goal is to achieve a short analysis time with good resolution between the analyte, the internal standard, and any potential interferences from the plasma matrix. researchgate.net

Once an HPLC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA. The use of a deuterated internal standard like this compound is a key component of a validatable method. nih.gov Validation assesses several performance characteristics:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio (analyte/IS) against concentration, and a correlation coefficient (r²) of ≥0.99 is typically required. nih.govbioline.org.br

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ). Precision is expressed as the coefficient of variation (%CV), which should generally be ≤15%. nih.govitmedicalteam.pl

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: Defined by the LLOQ, which is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top storage). itmedicalteam.pl

The following table summarizes typical validation parameters found in bioanalytical methods for losartan.

| Validation Parameter | Typical Acceptance Criteria / Finding |

| Linearity Range | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | 85% - 115% of nominal concentration (90-110% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

This table represents a summary of typical findings from various bioanalytical studies and is for illustrative purposes. nih.govbioline.org.br

High-Performance Liquid Chromatography (HPLC) Methods Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for confirming the identity and purity of chemical standards, including isotopically labeled compounds.

Deuterium Localization: ¹H NMR (Proton NMR) is the primary technique used to confirm the position of deuterium labeling. The structure of this compound contains a butyl group with three deuterium atoms (d3), typically on the terminal methyl group. In the ¹H NMR spectrum, the signal corresponding to the protons of this methyl group would be absent or significantly diminished, confirming successful deuteration at that site. The integration of the remaining proton signals should be consistent with the rest of the molecular structure.

Purity Assessment: The ¹H NMR spectrum is also used to assess the chemical and isotopic purity of the compound. Chemical purity is determined by the absence of signals from residual solvents or synthesis-related impurities. Isotopic purity (or enrichment) can be estimated by the degree of reduction in the signal from the deuterated position. For a more direct and quantitative measure of deuterium incorporation, ²H NMR (Deuterium NMR) can be employed, which would show a signal specifically for the deuterium atoms at their characteristic chemical shift. ru.nl ¹³C NMR can also provide complementary information, as the carbon atom attached to deuterium will show a characteristic splitting pattern and a slight shift in its resonance compared to the non-deuterated analog.

Role in Pharmaceutical Impurity Profiling and Reference Standards

Identification and Quantification of Losartan (B1675146) Related Substances

The synthesis of Losartan is a multi-step process that can lead to the formation of several related compounds. ontosight.ai Losartan Carboxaldehyde, in particular, is noted as a significant impurity. ontosight.ai The accurate identification and quantification of these substances are essential for impurity profiling. synthinkchemicals.com

Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prominent. researchgate.netnih.gov These methods allow for the separation, detection, and quantification of various impurities, even at trace levels. nih.gov For instance, studies have developed and validated HPLC methods to separate Losartan from its potential impurities and degradation products, ensuring that the final product meets the stringent purity requirements set by pharmacopoeial guidelines. asianpubs.orgijpbs.com The European Pharmacopoeia monograph for Losartan Potassium, for example, outlines a specific HPLC method to identify and control a list of specified impurities. phenomenex.com

Table 1: Examples of Losartan Related Substances and Analytical Detection Methods

| Compound/Impurity Name | Common Analytical Technique(s) | Reference |

|---|---|---|

| Losartan Carboxaldehyde | HPLC, LC-MS/MS | ontosight.ai |

| Losartan EP Impurity D | HPLC | phenomenex.comsynthinkchemicals.com |

| Azido Impurities (e.g., AZLS, AZBT) | LC-MS/MS | shimadzu.com |

| Nitrosamine (B1359907) Impurities (e.g., NDMA, NDEA) | UPLC-MS/MS | nih.govlcms.cz |

Losartan Carboxaldehyde-d3 as a Stable Isotope Labeled Reference Standard

To achieve the highest degree of accuracy in quantification, especially in complex biological matrices or low concentrations, analytical chemists rely on internal standards. nih.gov Stable Isotope Labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based assays. acanthusresearch.commusechem.com A SIL internal standard is a version of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comiris-biotech.de

This compound is the deuterium-labeled analog of Losartan Carboxaldehyde. veeprho.compharmaffiliates.com Its chemical behavior is nearly identical to its non-labeled counterpart, meaning it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. acanthusresearch.com However, its increased mass allows the mass spectrometer to distinguish it from the unlabeled analyte. acanthusresearch.com By adding a known amount of this compound to a sample, any variability or loss during sample preparation and analysis can be corrected for, dramatically improving the precision and accuracy of the quantification of the actual impurity, Losartan Carboxaldehyde. musechem.comveeprho.com This makes it an invaluable tool for pharmacokinetic studies and therapeutic drug monitoring. veeprho.com

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1184999-26-5 | pharmaffiliates.compharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C₂₂H₁₈D₃ClN₆O | veeprho.compharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 423.91 g/mol | veeprho.compharmaffiliates.com |

| IUPAC Name | 5-Chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde | veeprho.compharmaffiliates.com |

| Application | Labeled intermediate; Internal standard for analysis | veeprho.compharmaffiliates.com |

Applications in Analytical Method Development and Validation for Quality Control

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. rasayanjournal.co.in Reference standards, including SIL compounds like this compound, are essential throughout this process. clearsynth.comclearsynth.com They are used to develop methods that are specific, accurate, precise, and sensitive for the intended analytes. nih.gov

Once a method, such as an HPLC or LC-MS/MS assay, is developed, it must undergo rigorous validation to prove it is suitable for its intended purpose. ijpbs.com This validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govijpbs.com Key validation parameters include:

Accuracy: The closeness of test results to the true value. Recovery studies, often using spiked samples, are performed to determine accuracy. ijpsjournal.com

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ijpsjournal.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijpbs.com

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. nih.govlcms.cz

This compound plays a critical role in validating methods designed to quantify Losartan impurities. By serving as an internal standard, it helps demonstrate the method's accuracy and precision. veeprho.com For example, a UPLC-MS/MS method developed for quantifying nitrosamine impurities in Losartan potassium demonstrated excellent linearity and achieved a low limit of quantitation (LOQ) of 0.5 ng/mL, well below regulatory limits, showcasing the sensitivity required for such analyses. lcms.cz The use of SIL standards ensures that these validated methods can be reliably implemented in routine quality control laboratories to monitor the purity of Losartan API and its finished dosage forms. nih.govclearsynth.com

Table 3: Example of Method Validation Parameters for Losartan Impurity Analysis

| Validation Parameter | Finding/Result | Reference |

|---|---|---|

| Technique | UPLC-MS/MS for Nitrosamine Impurities | lcms.cz |

| Linearity (R²) | > 0.997 | lcms.cz |

| Limit of Quantitation (LOQ) | 0.5 ng/mL (0.005 ppm) | lcms.cz |

| Accuracy (Recovery) | > 70% for all impurities | lcms.cz |

| Precision (%RSD) | < 10% at 1 ng/mL and 10 ng/mL | lcms.cz |

Emerging Research Directions and Perspectives

Development of Novel Deuterated Analogs for Metabolic Pathway Mapping

The use of isotopically labeled compounds is a cornerstone of modern drug metabolism research. thieme-connect.com Deuterated analogs of drugs and their metabolites, like Losartan (B1675146) Carboxaldehyde-d3, serve as invaluable tools for tracing and understanding the complex biotransformation pathways within an organism.

Researchers are actively developing novel deuterated analogs of losartan and its various metabolites to meticulously map their metabolic fate. Losartan itself undergoes significant metabolism, primarily mediated by cytochrome P450 enzymes like CYP2C9 and CYP3A4, leading to the formation of an aldehyde intermediate (Losartan Carboxaldehyde) and then its active carboxylic acid metabolite, E-3174. viamedica.plresearchgate.net The metabolic pathway is crucial as the metabolite E-3174 is significantly more potent than the parent drug.

The strategic placement of deuterium (B1214612) atoms on the molecule allows for the differentiation of the administered compound from its endogenously produced counterparts and helps in tracking its conversion through various metabolic steps. Losartan Carboxaldehyde-d3 is specifically used as an isotopically labeled variant for these metabolic studies. By using techniques like mass spectrometry, researchers can follow the "heavy" label as the drug is processed, providing a clear picture of the rates and routes of metabolism. This aids in identifying previously unknown or minor metabolites and understanding the factors that influence metabolic pathways, such as genetic polymorphisms in metabolic enzymes.

Table 1: Key Losartan Compounds in Metabolic Research

| Compound Name | Role in Metabolism | Application in Research |

|---|---|---|

| Losartan | Parent Drug | Subject of metabolic pathway studies. |

| Losartan Carboxaldehyde | Aldehyde Intermediate | A key step in the conversion to the active metabolite. viamedica.pl |

| E-3174 (Carboxylosartan) | Active Metabolite | Significantly more potent than losartan. viamedica.pl |

| This compound | Deuterated Intermediate | Used as a tracer in metabolic pathway mapping studies. |

Computational Modeling and Simulation of Deuterium Isotope Effects in Metabolism

Computational modeling has become an indispensable tool in pharmacology for predicting drug behavior and optimizing therapeutic agents. In the context of deuterated compounds, computational models are being developed to simulate the kinetic isotope effect (KIE) on drug metabolism. The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. nih.gov Consequently, breaking a C-D bond requires more energy, which can lead to a slower rate of metabolism for deuterated compounds at the site of deuteration. nih.gov This effect can be harnessed to improve a drug's pharmacokinetic profile.

While specific computational models for this compound are not widely documented in the provided search results, the principles are well-established. Mathematical models and simulations are already used to predict the pharmacokinetics of losartan and its metabolites based on factors like CYP2C9 genotypes. These models can be extended to incorporate the KIE. By simulating the metabolic pathways, researchers can predict how deuteration at specific molecular positions will affect the rate of formation and clearance of metabolites like E-3174. This predictive power can guide the synthesis of novel deuterated drugs with potentially improved metabolic stability and therapeutic profiles.

Table 2: Parameters in Computational Models of Drug Metabolism

| Parameter | Description | Relevance to Deuterated Compounds |

|---|---|---|

| Rate of Metabolism (km) | The speed at which the drug is converted to its metabolites. | Can be significantly altered by the Kinetic Isotope Effect (KIE) due to deuteration. researchgate.net |

| Area Under the Curve (AUC) | A measure of total drug exposure over time. | Can be increased for deuterated compounds if metabolism is slowed. |

| Maximum Concentration (Cmax) | The highest concentration of the drug in the blood. | May be affected by changes in the rate of absorption and metabolism. |

| Elimination Half-life (t1/2) | The time it takes for the drug concentration to reduce by half. | Can be prolonged for deuterated analogs, potentially allowing for less frequent dosing. |

Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling

The era of "omics" has revolutionized biomedical research by allowing for the large-scale study of biological molecules. Metabolomics, which is the comprehensive analysis of all metabolites in a biological sample, is particularly relevant to understanding drug effects and metabolism. nih.govnih.gov The integration of stable isotope-labeled compounds like this compound with multi-omics approaches provides a powerful platform for in-depth metabolic profiling. nih.gov

In metabolomics studies, deuterated compounds are invaluable as internal standards. thieme-connect.com When analyzing complex biological samples like plasma or urine, the presence of a known quantity of a deuterated analog, such as this compound, allows for more accurate and precise quantification of the non-labeled (endogenous or drug-derived) compound. This is because the deuterated standard behaves almost identically to the analyte during sample preparation and analysis but can be distinguished by mass spectrometry.

By combining stable isotope labeling with metabolomics, researchers can move beyond simply measuring the parent drug and its primary metabolites. nih.gov This integrated approach allows for the investigation of how the drug perturbs entire metabolic networks. nih.gov For example, a study might use this compound as a tracer to not only follow its direct metabolic fate but also to observe its downstream effects on other metabolic pathways, such as those related to energy metabolism or inflammation. nih.gov This holistic view can uncover novel mechanisms of drug action and identify new biomarkers for drug response or toxicity.

Q & A

Basic: What analytical methods are recommended for quantifying Losartan Carboxaldehyde-d3 in biological matrices?

High-performance liquid chromatography (HPLC) and spectrofluorimetry are widely used for quantification. Multivariate experimental designs, such as full factorial approaches, optimize dissolution testing by reducing experiments while maintaining robustness . For urine analysis, spectrofluorimetric methods with experimental design optimization (e.g., pH, temperature) enhance sensitivity and reproducibility . These methodologies ensure precise pharmacokinetic profiling and formulation quality control.

Basic: What experimental models are suitable for assessing this compound's renal protective effects?

High-fat diet (HFD)-induced diabetic mice are a standard preclinical model. Key parameters include kidney-to-body weight (KW/BW) ratios, urinary albumin excretion, and histopathological markers (e.g., Masson trichrome staining for fibrosis). This compound attenuates renal hypertrophy and inflammation, as shown by reduced glomerular volume and CD68/Mcp1 expression . These models align with human diabetic nephropathy pathophysiology, enabling mechanistic validation.

Advanced: How do CYP2C9 genetic polymorphisms influence the pharmacokinetics of this compound and its metabolites?

CYP2C9*2 and *3 variants reduce the metabolism of losartan to its active metabolite E-3174, altering AUC0-∞ values. Meta-analyses reveal heterogeneities in pharmacokinetic studies (e.g., I² = 64%), resolved via sensitivity analyses excluding outlier datasets. For example, removing Cabaleiro et al. (2001) reduced heterogeneity to 11%, highlighting the need for stratified sampling in pharmacogenomic trials .

Advanced: What methodological considerations are critical when designing clinical trials to evaluate this compound's efficacy in diabetic nephropathy?

Key factors include:

- Patient stratification : Enroll cohorts with confirmed microalbuminuria and controlled hypertension to isolate renoprotective effects .

- Outcome measures : Use composite endpoints (e.g., serum creatinine doubling, end-stage renal disease) to capture multidimensional efficacy .

- Comparative controls : Include angiotensin-converting enzyme (ACE) inhibitors (e.g., enalapril) to differentiate blood pressure-independent effects .

- Data interpretation : Address confounding variables (e.g., blood pressure variability) via covariate-adjusted models .

Advanced: How can advanced oxidation processes (AOPs) be optimized to study the environmental degradation of this compound?

Sonochemical and UVC/H₂O₂ systems are effective for degradation studies. Sonochemistry primarily utilizes hydroxyl radicals (•OH) with minimal matrix interference, while UVC/H₂O₂ combines photolysis and radical pathways. Imidazole rings in this compound are primary degradation targets, yielding non-phytotoxic byproducts. Method optimization involves pH control, radical scavenger analysis, and toxicity assays .

Advanced: What computational approaches validate this compound's interactions with non-AT1 receptors, such as GPVI?

Molecular docking studies identify binding affinities at collagen-binding sites (e.g., GPVI receptor). Losartan's interaction with GPVI, validated via platelet aggregation assays, supports repurposing for thrombotic disorders. Retrospective docking parameter adjustments (e.g., grid size, scoring functions) enhance predictive accuracy, as demonstrated in drug-repurposing studies .

Advanced: How do cytokine profiling and cluster analysis elucidate this compound's molecular mechanisms compared to traditional herbal formulations?

Cytokine microarrays and hierarchical clustering differentiate treatment effects. In diabetic nephropathy models, this compound and Tangshen Formula (TSF) form distinct clusters from disease controls, with TSF showing unique cytokine modulation (e.g., TGF-β1 suppression). Normalization against baseline data and MATLAB-based clustering (v5.0) provide robust omics-driven insights .

Basic: What are the key parameters for validating a dissolution test method for this compound formulations?

Critical parameters include:

- Apparatus selection : USP Apparatus II (paddle) at 50–75 rpm.

- Medium optimization : pH 6.8 phosphate buffer with surfactants (e.g., SDS) to enhance solubility.

- Validation criteria : Linearity (R² > 0.99), precision (%RSD < 2%), and recovery (98–102%) via full factorial designs .

Advanced: What strategies address heterogeneity in systematic reviews of this compound's pharmacogenomic studies?

Sensitivity analyses exclude outlier studies to reduce heterogeneity. For CYP2C9 polymorphisms, subgroup analyses by ethnicity or phenotype (e.g., *2 vs. *3 alleles) clarify gene-dose effects. Meta-regression adjusts for covariates (e.g., renal function), while funnel plots assess publication bias .

Advanced: How do translational studies from animal models (e.g., Marfan syndrome) inform the clinical application of this compound?

Preclinical models (e.g., Tg-RKIP mice) demonstrate this compound's efficacy in reducing aortic root dilation via AT1 receptor blockade. Early-phase human trials validate dose-dependent aortic stabilization (5 mg/kg/day), though long-term outcomes require multicenter trials with echocardiographic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.